molecular formula C14H18ClNO2 B2632903 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide CAS No. 2411253-67-1

2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide

Cat. No.: B2632903
CAS No.: 2411253-67-1
M. Wt: 267.75
InChI Key: NDGJNYQAELEMEQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide is a synthetic organic compound with the molecular formula C13H16ClNO2 This compound is known for its unique chemical structure, which includes a chloroacetamide group attached to a phenylethyl moiety and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, phenylethylamine, and oxolane derivatives.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under controlled temperature and pressure conditions.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include base catalysts like sodium hydroxide or potassium carbonate, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include substituted amides, oxo derivatives, amine derivatives, and carboxylic acids.

Scientific Research Applications

2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylethyl moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(oxolan-3-yl)methyl]acetamide
  • 2-Chloro-N-(2-oxothiolan-3-yl)acetamide
  • 2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide

Uniqueness

2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide is unique due to its specific combination of a phenylethyl moiety and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-9-14(17)16-13(8-11-6-7-18-10-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGJNYQAELEMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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